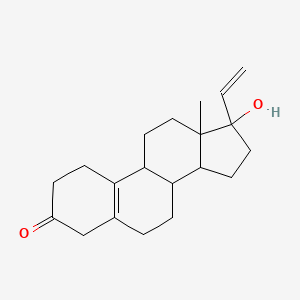
Domine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Domine” is a comprehensive database of known and predicted protein domain-domain interactions. Protein domains are structural or functional subunits of proteins that can fold into stable structures and function independently. Understanding these interactions is crucial for studying protein functions and interactions at the molecular level.
Métodos De Preparación
The “Domine” database compiles domain-domain interactions from various sources, including experimentally characterized high-resolution three-dimensional structures and computational predictions. The database integrates data from multiple computational approaches and experimental studies to provide a comprehensive collection of interactions.
Análisis De Reacciones Químicas
While “Domine” itself is not a chemical compound and does not undergo chemical reactions, the interactions it catalogs are essential for understanding protein functions and interactions. These interactions can be studied using various biochemical and biophysical methods, including X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling.
Aplicaciones Científicas De Investigación
“Domine” serves as a valuable resource for researchers studying protein interactions. It is used in various fields, including:
Chemistry: Understanding protein interactions at the domain level helps in designing inhibitors and drugs targeting specific protein-protein interactions.
Biology: Studying domain-domain interactions provides insights into cellular processes, signaling pathways, and protein functions.
Medicine: Identifying critical interactions can aid in developing therapeutic strategies for diseases caused by dysfunctional protein interactions.
Industry: The database can be used in biotechnology and pharmaceutical industries for drug discovery and development.
Comparación Con Compuestos Similares
“Domine” can be compared to other databases that catalog protein interactions, such as iPfam and 3did. These databases also provide information on domain-domain interactions inferred from protein structures. “this compound” is unique in its comprehensive integration of data from multiple sources and computational approaches, making it a valuable resource for researchers.
Propiedades
| 1339-72-6 | |
Fórmula molecular |
C17H38N2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
N'-dodecyl-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H38N2/c1-5-6-7-8-9-10-11-12-13-14-15-19(4)17-16-18(2)3/h5-17H2,1-4H3 |
Clave InChI |
LLJOASAHEBQANS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(C)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12000040.png)
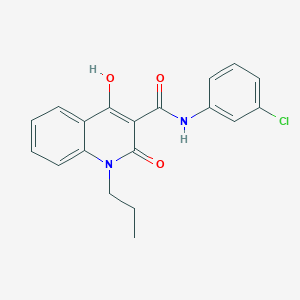
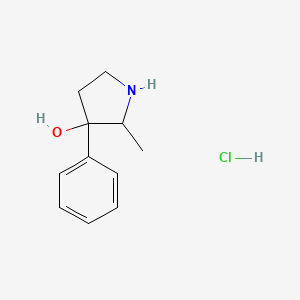
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000067.png)
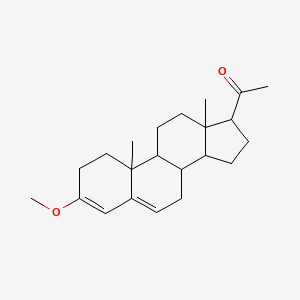
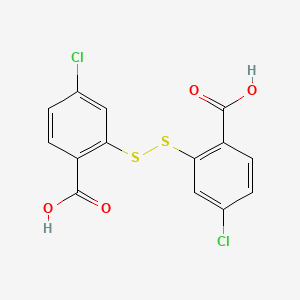
![[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
![5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline](/img/structure/B12000082.png)
![(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one](/img/structure/B12000085.png)
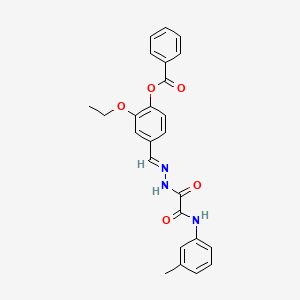
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B12000090.png)
![5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000100.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)
